molecular formula C30H58O2Si2 B14523844 [1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane] CAS No. 62511-88-0

[1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane]

Cat. No.: B14523844
CAS No.: 62511-88-0
M. Wt: 506.9 g/mol
InChI Key: IJHLJCISKVTHHZ-UHFFFAOYSA-N
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Description

[1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane]: is a complex organosilicon compound characterized by its unique molecular structure. This compound features a 1,4-phenylene group linked by oxygen atoms to ethyl(dipentyl)silane groups. The presence of both phenylene and silane groups imparts distinctive chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane] typically involves the reaction of 1,4-dihydroxybenzene with ethyl(dipentyl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows: [ \text{1,4-dihydroxybenzene} + 2 \text{ethyl(dipentyl)chlorosilane} \rightarrow \text{[1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane]} + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylene group can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The compound can be reduced under specific conditions to modify the phenylene group.

    Substitution: The silane groups can participate in substitution reactions, particularly with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Modified phenylene derivatives.

    Substitution: Halogenated silane compounds.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of advanced materials.
  • Acts as a cross-linking agent in polymer chemistry.

Biology:

  • Investigated for its potential in drug delivery systems due to its unique structure.

Medicine:

  • Explored for its use in developing novel therapeutic agents.

Industry:

  • Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of [1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane] involves its interaction with molecular targets through its phenylene and silane groups. The phenylene group can engage in π-π interactions, while the silane groups can form strong bonds with various substrates. These interactions facilitate its role in cross-linking and stabilization processes in different applications.

Comparison with Similar Compounds

  • [1,4-Phenylenebis(oxy)]bis[ethyl(dimethyl)silane]
  • [1,4-Phenylenebis(oxy)]bis[ethyl(dipropyl)silane]

Comparison:

  • [1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane] has longer alkyl chains compared to its dimethyl and dipropyl counterparts, which can influence its solubility and reactivity.
  • The unique combination of phenylene and dipentyl groups provides distinct steric and electronic properties, making it suitable for specific applications where other similar compounds may not perform as effectively.

This detailed overview provides a comprehensive understanding of [1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane], highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

62511-88-0

Molecular Formula

C30H58O2Si2

Molecular Weight

506.9 g/mol

IUPAC Name

ethyl-[4-[ethyl(dipentyl)silyl]oxyphenoxy]-dipentylsilane

InChI

InChI=1S/C30H58O2Si2/c1-7-13-17-25-33(11-5,26-18-14-8-2)31-29-21-23-30(24-22-29)32-34(12-6,27-19-15-9-3)28-20-16-10-4/h21-24H,7-20,25-28H2,1-6H3

InChI Key

IJHLJCISKVTHHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](CC)(CCCCC)OC1=CC=C(C=C1)O[Si](CC)(CCCCC)CCCCC

Origin of Product

United States

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